molecular formula C12H25NO B8539857 ({[(3-Methylbutyl)amino]methyl}cyclopentyl)methan-1-ol

({[(3-Methylbutyl)amino]methyl}cyclopentyl)methan-1-ol

Cat. No. B8539857
M. Wt: 199.33 g/mol
InChI Key: KUBZWPSVKFGKEJ-UHFFFAOYSA-N
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Patent
US06713476B2

Procedure details

To a solution of methyl 1-[N-(3-methylbutyl)-carbamoyl]-cyclopentanecarboxylate (900 mg, 3.7 mmol) in THF at rt was added BH3/THF complex ) 7.4 mL, 7.4 mmol) and stirred at 75° C. for 5 hours. To this reaction mixture was added 6N HCl (10 mL) and the mixture was further stirred for 30 min before the solution was neutralized by 1N NaOH. The solution was diluted with water and extracted with EtOAc. The combined extracts were dried over magnesium sulfate, and concentrated to a crude oil (700 mg, 95%). MS [M+H]+200.
Name
methyl 1-[N-(3-methylbutyl)-carbamoyl]-cyclopentanecarboxylate
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:17])[CH2:3][CH2:4][NH:5][C:6]([C:8]1([C:13](OC)=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9]1)=O.Cl.[OH-].[Na+]>C1COCC1.O>[CH3:1][CH:2]([CH3:17])[CH2:3][CH2:4][NH:5][CH2:6][C:8]1([CH2:13][OH:14])[CH2:9][CH2:10][CH2:11][CH2:12]1 |f:2.3|

Inputs

Step One
Name
methyl 1-[N-(3-methylbutyl)-carbamoyl]-cyclopentanecarboxylate
Quantity
900 mg
Type
reactant
Smiles
CC(CCNC(=O)C1(CCCC1)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 75° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 min before the solution
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude oil (700 mg, 95%)

Outcomes

Product
Details
Reaction Time
5 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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